BenchChemオンラインストアへようこそ!

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

BET bromodomain inhibition BRD4-BD1/BD2 epigenetic therapeutics

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1639977-12-0, MW 215.02) is a strategic, dual-halogenated azaindole scaffold critical for kinase and bromodomain inhibitor programs. The C7-bromine enables versatile Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to rapidly explore hinge-binding diversity. Simultaneously, the C5-fluorine modulates pyridine electron density, enhances π-stacking in ATP-binding pockets, and improves metabolic stability—all without additional synthetic steps. Researchers targeting BRD4-BD1/BD2, PI3Kδ, BTK, or CNS-penetrant kinases should procure this exact 7-Br-5-F regioisomer: substituting a mono-halogenated or different regioisomeric analog eliminates these orthogonal synthetic handles, adding ~50% more steps and potentially invalidating established lead-optimization SAR. Supplied at 98% purity for reliable coupling efficiency. Choose this dual-handle building block to maintain synthetic momentum and achieve <100 nM bromodomain IC50 potency as validated in Incyte Corporation's BRD4 inhibitor patents.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1639977-12-0
Cat. No. B8248477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
CAS1639977-12-0
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CNC2=C(N=C(C=C21)F)Br
InChIInChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H
InChIKeyALTLKBRBJUJTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1639977-12-0) – Chemical Identity and Key Procurement Characteristics for Medicinal Chemistry


7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a halogenated azaindole (pyrrolopyridine) derivative with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol [1]. The compound features a fused bicyclic core comprising pyrrole and pyridine rings, with bromine substituted at the C7 position and fluorine at the C5 position [2]. This substitution pattern yields a calculated XLogP3 of 2.4, a topological polar surface area of 28.7 Ų, and zero rotatable bonds—physicochemical properties that predict moderate lipophilicity and a conformationally constrained scaffold amenable to structure-based drug design [1]. Commercially available batches have been characterized with 97.9% purity as determined by HPLC at 214 nm . The compound is cataloged under MDL number MFCD28405392 and DTXSID401265215, and is supplied exclusively for research purposes as a high-value synthetic building block for kinase inhibitor and bromodomain-targeting programs [1].

Why 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Other Halogenated Pyrrolo[2,3-c]pyridine Isomers or Azaindole Analogs


The pyrrolo[2,3-c]pyridine scaffold presents multiple regioisomeric and halogen-substitution variants, including 7-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 165669-35-2), 5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-70-0), 4-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 69872-17-9), and 3-bromo-1H-pyrrolo[2,3-c]pyridine. Each substitution pattern dictates fundamentally different reactivity, electronic distribution, and steric constraints that cannot be interchanged without altering downstream coupling efficiency, target binding affinity, or selectivity profiles [1]. The simultaneous presence of C7-bromine and C5-fluorine on the 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold establishes orthogonal synthetic handles: the bromine serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the electronegative fluorine modulates the electron density of the pyridine ring and influences π-stacking interactions with aromatic residues in kinase ATP-binding pockets [2]. Procurement of a different regioisomer or mono-halogenated analog would eliminate this dual-handle functionality, necessitating additional synthetic steps and potentially compromising the structure-activity relationships (SAR) established in lead optimization campaigns that specifically leverage the 7-bromo-5-fluoro substitution motif [3].

Quantitative Differentiation Evidence: 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine Versus Closest Halogenated Pyrrolopyridine Analogs


BRD4 Bromodomain Inhibition: IC50 Comparison of 7-Bromo-5-fluoro-Derived versus Unsubstituted Pyrrolo[2,3-c]pyridine Scaffolds

Pyrrolo[2,3-c]pyridine derivatives incorporating the 7-bromo-5-fluoro substitution motif, as exemplified by compound BDBM391552 (derived from US10472358 Example 44B and related Incyte Corporation patents), exhibit potent inhibition of BRD4 bromodomains BD1 and BD2 with IC50 values reported as <100 nM in biochemical assays [1]. In contrast, unsubstituted 1H-pyrrolo[2,3-c]pyridine parent scaffolds lacking halogenation at C5 and C7 positions demonstrate no measurable BRD4 inhibition at comparable concentrations (IC50 >10 µM or inactive), as the halogen substituents are essential for engaging the acetyl-lysine binding pocket through halogen bonding interactions and shape complementarity [2].

BET bromodomain inhibition BRD4-BD1/BD2 epigenetic therapeutics oncology

Kinase Selectivity Differentiation: PI3Kδ-Targeting Fluorinated Pyrrolo[2,3-c]pyridine Analogs vs. Non-Fluorinated Comparators

Fluorination at the C5 position of pyrrolo[2,3-c]pyridine scaffolds, as present in 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, confers measurable improvements in PI3Kδ inhibitory activity and selectivity compared to non-fluorinated analogs. In a comparative analysis of CPL302415-derived fluorinated analogs, the introduction of a fluorine atom on the heteroaromatic core increased predicted binding affinity (MM-GBSA ΔG) by approximately 2–3 kcal/mol and shifted the ligand-receptor interaction profile through enhanced electrostatic complementarity with the PI3Kδ catalytic pocket [1]. Standard rigid molecular docking approaches that rely on fixed atomic charges proved insufficient to accurately score these halogenated derivatives, confirming that fluorine exerts unique electronic induction effects not captured by non-fluorinated or other halogen-substituted analogs [2].

PI3Kδ inhibition kinase selectivity fluorine medicinal chemistry autoimmune disease

Synthetic Versatility Comparison: 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine Dual-Handle Reactivity vs. Mono-Halogenated Pyrrolo[2,3-c]pyridine Analogs

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine provides two orthogonal synthetic handles that enable sequential or parallel diversification: the C7-bromine atom participates in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira), while the C5-fluorine substituent serves as a metabolically stable, electron-withdrawing group that can be retained or exploited for late-stage nucleophilic aromatic substitution under specific conditions . In contrast, mono-halogenated comparators such as 7-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 165669-35-2) and 5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-70-0) each possess only a single reactive site, limiting the scope of library synthesis to one diversification point and reducing chemical space exploration efficiency by approximately 50% per analog [1].

palladium-catalyzed cross-coupling Suzuki-Miyaura Buchwald-Hartwig parallel medicinal chemistry

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and TPSA of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine vs. Mono-Halogenated and Unsubstituted Analogs

The 7-bromo-5-fluoro substitution pattern yields a calculated XLogP3 of 2.4 and a topological polar surface area (TPSA) of 28.7 Ų [1]. Compared with 7-bromo-1H-pyrrolo[2,3-c]pyridine (XLogP3 ≈ 1.9, TPSA ≈ 28.7 Ų), 5-fluoro-1H-pyrrolo[2,3-c]pyridine (XLogP3 ≈ 1.4, TPSA ≈ 28.7 Ų), and unsubstituted 1H-pyrrolo[2,3-c]pyridine (XLogP3 ≈ 1.0–1.2, TPSA ≈ 28.7 Ų), the dual-halogenated compound occupies a distinct lipophilicity window that is neither excessively polar nor overly lipophilic—an optimal range associated with favorable passive membrane permeability while mitigating CYP450 inhibition and hERG liability [2][3]. Fluorinated compounds within this XLogP3 range (~2–3) constitute a substantial proportion of FDA-approved oral drugs due to balanced absorption and metabolic stability profiles [2].

lipophilicity optimization ADME prediction blood-brain barrier permeability lead optimization

Optimal Procurement and Research Application Scenarios for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine


Parallel Medicinal Chemistry Library Synthesis for BRD4 Bromodomain and BET Family Inhibitor Programs

Research teams engaged in BRD4-BD1/BD2 inhibitor discovery can leverage the 7-bromo-5-fluoro scaffold to generate focused libraries of halogenated pyrrolo[2,3-c]pyridine derivatives. As demonstrated by Incyte Corporation's BRD4 inhibitor patents (US10472358, US10781209, US11059821), compounds derived from this scaffold achieve IC50 values <100 nM against BRD4 bromodomains [5]. The C7-bromine serves as a versatile cross-coupling handle for introducing diverse aryl, heteroaryl, and amine substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions, while the C5-fluorine provides a metabolically stable electron-withdrawing group that enhances binding to the acetyl-lysine recognition pocket without introducing additional synthetic complexity .

PI3Kδ-Selective Inhibitor Lead Optimization and SAR Expansion

In PI3Kδ inhibitor campaigns targeting inflammatory and autoimmune diseases, the fluorinated pyrrolo[2,3-c]pyridine core of 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine provides a validated starting point. Fluorine substitution at C5 improves predicted binding energy by ~2–3 kcal/mol (MM-GBSA) compared to non-fluorinated analogs, as established through induced-fit docking and molecular dynamics simulations of CPL302415 derivatives [5]. The 7-bromo-5-fluoro scaffold enables medicinal chemists to systematically explore both hydrophobic pocket interactions (via C7 diversification) and electronic effects (via the retained C5-fluorine), accelerating the identification of selective PI3Kδ inhibitors with optimized ADME profiles.

BTK and Pan-Kinase Inhibitor Scaffold Diversification with Orthogonal Reactive Handles

BTK kinase inhibitor programs, as disclosed in pyrrolo-aromatic heterocyclic patents (Formula I compounds), benefit from the dual-halogenated architecture of 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine [5]. The orthogonal reactivity of C7-Br and C5-F enables sequential functionalization: C7 can be elaborated via Pd-catalyzed cross-coupling to install kinase hinge-binding motifs, while C5-fluorine can be retained for metabolic stability or, under appropriate conditions, undergo nucleophilic aromatic substitution to introduce additional diversity . This dual-handle capability reduces the number of synthetic steps by approximately 50% compared to building libraries from mono-halogenated pyrrolopyridine analogs.

CNS-Penetrant Kinase Inhibitor Development Leveraging Optimized Lipophilicity Window

For research programs targeting CNS kinases requiring blood-brain barrier penetration, the XLogP3 value of 2.4 for 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine positions this building block in the empirically validated optimal lipophilicity range for CNS drug candidates (typically XLogP3 = 2–4) [5]. Compared to mono-halogenated alternatives with lower XLogP3 values (7-bromo analog: ~1.9; 5-fluoro analog: ~1.4), the dual-halogenated scaffold provides a pre-optimized starting point that may reduce the need for lipophilicity-increasing substituents that could introduce hERG liability or CYP450 inhibition . This property profile is particularly valuable for glioblastoma, neuroinflammatory, and neurodegenerative disease kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.